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Technical Support Center: MMAF ADC In Vitro Potency

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Compound of Interest		
Compound Name:	MAL-PEG4-MMAF	
Cat. No.:	B1193094	Get Quote

This technical support center provides troubleshooting guidance for researchers encountering poor in vitro potency with Monomethyl Auristatin F (MMAF) Antibody-Drug Conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) Q1: What is an MMAF ADC and what is its mechanism of action?

An Antibody-Drug Conjugate (ADC) is a therapeutic that combines the specificity of a monoclonal antibody with the cell-killing ability of a potent cytotoxic agent, known as the payload.[1][2] In an MMAF ADC, the antibody is connected via a linker to MMAF, a synthetic antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. [2][3]

The general mechanism involves several key steps:

- Binding: The ADC circulates in the bloodstream until the antibody portion binds to a specific target antigen on the surface of a cancer cell.[4]
- Internalization: After binding, the cancer cell internalizes the ADC-antigen complex, typically through endocytosis.[4]



- Trafficking & Payload Release: The complex is trafficked to the lysosome. Inside the lysosome, the linker is cleaved by cellular enzymes (for cleavable linkers) or the antibody is degraded (for non-cleavable linkers), releasing the MMAF payload into the cytoplasm.[5][6]
- Cytotoxicity: The freed MMAF payload binds to tubulin, disrupting the microtubule network. This interference with a critical cellular function induces G2/M phase cell cycle arrest and ultimately leads to apoptotic cell death.[3]

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